molecular formula C22H17N5O7S2 B12535184 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- CAS No. 864848-93-1

1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-

Cat. No.: B12535184
CAS No.: 864848-93-1
M. Wt: 527.5 g/mol
InChI Key: IYDMTTVTKOJURO-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used extensively in the dyeing industry due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonic acid, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The sulfonic acid group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.

    Substitution: Substitution reactions often require catalysts and specific conditions depending on the desired product.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds and dyes.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with various substrates, contributing to its effectiveness as a dye. The compound’s sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
  • 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Comparison: 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- is unique due to its specific structure, which imparts distinct color properties and stability. Compared to similar compounds, it offers enhanced solubility and a broader range of applications in various industries.

Properties

CAS No.

864848-93-1

Molecular Formula

C22H17N5O7S2

Molecular Weight

527.5 g/mol

IUPAC Name

6-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H17N5O7S2/c23-13-1-10-18-19(11-13)22(28)20(12-21(18)36(32,33)34)27-26-15-4-2-14(3-5-15)24-25-16-6-8-17(9-7-16)35(29,30)31/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34)

InChI Key

IYDMTTVTKOJURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C4C=CC(=CC4=C3O)N)S(=O)(=O)O

Origin of Product

United States

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